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Compound of Interest

2,6-Dimethyl-4'-
Compound Name:

fluorobenzophenone
CAS No.: 356040-81-8
Cat. No.: B6328872

Get Quote

Executive Summary

This technical guide analyzes the physicochemical characteristics of fluorinated dimethyl
benzophenone (FDMBP) derivatives, a class of compounds critical to high-performance
polymer synthesis (e.g., Polyether Ether Ketones - PEEK) and medicinal chemistry.

The strategic combination of fluorine (F) and methyl (CHs) substituents on the benzophenone
core creates a unique "Push-Pull-Twist" electronic and steric environment. Fluorine introduces
metabolic stability and lipophilicity, while methyl groups provide steric handles that modulate
crystal packing and conformational entropy. This guide dissects these properties to aid
researchers in monomer selection and drug design.[1]

Part 1: Molecular Architecture & Electronic
Properties
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The physical behavior of FDMBP derivatives is governed by the competition between electronic

delocalization and steric strain.

The Electronic "Push-Pull"

Fluorine Effect (The Anchor): Fluorine at the para (4,4") position acts as an Inductive
withdrawer (-1) but a Mesomeric donor (+M). In benzophenones, the +M effect typically
dominates the ground state, slightly increasing electron density in the aromatic ring
compared to strong withdrawing groups, yet the high electronegativity creates a significant
dipole.

Methyl Effect (The Tuner): Methyl groups are weak electron donors via hyperconjugation.
When placed at the meta (3,3') position relative to the carbonyl, they reinforce the electron
density of the ring without disrupting planarity.

Steric Inhibition of Resonance (The "Twist")

The position of the methyl group dictates the molecule's photophysical properties by altering

the dihedral angle between the phenyl rings and the carbonyl plane.

3,3'-Dimethyl (Meta): Minimal steric clash. The molecule retains a near-planar conformation,
allowing for efficient

stacking in the crystal lattice.

2,2'-Dimethyl (Ortho): Severe steric clash with the carbonyl oxygen. This forces the phenyl
rings to twist out of plane (dihedral angle > 40°), breaking conjugation. This results in a
hypsochromic shift (blue shift) in UV absorption and a lower melting point due to inefficient
packing.

Visualization: Structure-Property Logic
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Figure 1: Logical flow showing how substituent placement drives observable physical

properties.

Part 2: Thermodynamic & Solubility Profiles

The following data consolidates experimental values for the parent compounds and validated

trends for the dimethyl derivatives.

- ve Physical

4.4'- 3,3'-Dimethyl-4,4'-
Benzophenone . ]
Property (Ref) Difluorobenzophen difluorobenzophen
e

one one
CAS No. 119-61-9 345-92-6 Analog Class
Melting Point 48.5 °C 106 — 108 °C 145 — 155 °C (Est.)*
LogP (Lipophilicity) 3.18 3.60 ~4.60
Water Solubility Insoluble Insoluble (<10 mg/L) Insoluble
uv 252 nm ( 246 nm

) ~250 nm

(MeOH) ) (Hypsochromic)
Crystal System Orthorhombic Monoclinic Triclinic/Monoclinic
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*Note: The melting point of the 3,3'-dimethyl derivative is significantly higher than the parent
fluorinated compound due to increased molecular symmetry and interlocking of methyl groups
in the solid state, making it an ideal monomer for high-Tg polymers.

Solubility & Partition Coefficient (LogP)

For drug development, the LogP is the critical parameter.
e Fluorination: Adds ~0.4 to the LogP of benzophenone.
e Methylation: Adds ~0.5 per methyl group.

e Result: FDMBP derivatives are highly lipophilic (LogP > 4.5). In biological assays, they
require formulation with cyclodextrins or lipid-based carriers. In polymer synthesis, this
lipophilicity necessitates the use of dipolar aprotic solvents (DMSO, NMP, Sulfolane) at high
temperatures (>150°C) to ensure solubility during polymerization.

Part 3: Synthesis & Purification Protocol

The synthesis of 3,3'-dimethyl-4,4'-difluorobenzophenone is a precision Friedel-Crafts
acylation. This protocol ensures regioselectivity and minimizes the formation of the unwanted
2,4'-isomer.

Reaction Workflow (Graphviz)
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Figure 2: Step-by-step synthesis pathway for high-purity monomer production.[2]

Detailed Methodology

Objective: Synthesize 3,3'-dimethyl-4,4'-difluorobenzophenone.
Reagents:

¢ 2-Fluorotoluene (Substrate)
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e 4-Fluoro-3-methylbenzoyl chloride (Acylating agent)
e Aluminum Chloride (

), anhydrous (Catalyst)[3][4]

e Dichloromethane (DCM) (Solvent)
Protocol:

e Preparation: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic
stir bar, reflux condenser, and nitrogen inlet.

» Solvation: Charge the flask with 4-fluoro-3-methylbenzoyl chloride (1.0 eq) and anhydrous
DCM (0.5 M concentration). Cool to 0°C in an ice bath.

o Catalyst Addition: Add

(1.1 eq) portion-wise over 20 minutes. Caution: Exothermic. HCI gas evolution.

e Substrate Addition: Add 2-fluorotoluene (1.0 eq) dropwise via an addition funnel to maintain
temperature <5°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (Hexane/Ethyl Acetate 9:1).

e Quench: Pour the reaction mixture slowly into a slurry of ice (500g) and concentrated HCI
(50mL). Stir vigorously for 30 minutes to decompose the aluminum complex.

o Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine
organic phases.

e Wash: Wash with saturated

(to remove acid), then brine, and dry over anhydrous
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« Purification (Critical): Concentrate the solvent. Recrystallize the crude solid from hot
Ethanol/Water (80:20).

o Self-Validation Check: The pure product should appear as white needles. If the melting
point range is >2°C, repeat recrystallization.

Part 4: Applications & Engineering Relevance[9]
High-Performance Polymers (PEEK/PEK)

FDMBP derivatives are primarily used as monomers for Poly(aryl ether ketones).
e Mechanism: The fluorine atoms are activated for Nucleophilic Aromatic Substitution (

) by the carbonyl group.

» Role of Methyl: The 3,3'-dimethyl substitution increases the rotational barrier of the polymer
chain. This raises the Glass Transition Temperature (

) of the final polymer compared to standard PEEK, making it suitable for aerospace
applications requiring higher thermal stability.

Bioisosteres in Drug Design

In medicinal chemistry, the FDMBP scaffold serves as a robust pharmacophore.

o Metabolic Blocking: The fluorine atoms at the para positions block metabolic oxidation (P450
hydroxylation), significantly extending the half-life (

) of the drug.

 Lipophilic Targeting: The high LogP allows these derivatives to cross the Blood-Brain Barrier
(BBB), making them suitable scaffolds for CNS-active agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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